molecular formula C7H13Cl3N2O B562084 Tris-(2-chloroethyl)urea CAS No. 71162-64-6

Tris-(2-chloroethyl)urea

Cat. No.: B562084
CAS No.: 71162-64-6
M. Wt: 247.544
InChI Key: JAPJXWYJPQGRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Tris-(2-chloroethyl)urea involves the reaction of urea with 2-chloroethylamine hydrochloride under controlled conditions. The reaction typically proceeds as follows:

    Reactants: Urea and 2-chloroethylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.

    Procedure: Urea is dissolved in water, and 2-chloroethylamine hydrochloride is added slowly with continuous stirring. The mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Tris-(2-chloroethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products typically include carbonyl compounds and chlorinated derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are amines and alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various substituted urea derivatives. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

Scientific Research Applications

Tris-(2-chloroethyl)urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives and as a precursor for the synthesis of other chlorinated compounds.

    Biology: In biological research, this compound is used to study the effects of chlorinated urea derivatives on cellular processes and to investigate their potential as anticancer agents.

    Medicine: Although not used therapeutically, it serves as a model compound for studying the mechanisms of action of chlorinated urea derivatives in cancer treatment.

    Industry: this compound is used in the development of flame retardants, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

Tris-(2-chloroethyl)urea can be compared with other chlorinated urea derivatives and nitrosoureas:

Biological Activity

Tris-(2-chloroethyl)urea (TCEU) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores the biological activity of TCEU, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TCEU is characterized by three 2-chloroethyl groups attached to a central urea moiety. Its molecular formula is C6_6H9_9Cl3_3N2_2O, and it is known for its ability to form alkylating agents, which can interact with various biological macromolecules.

The biological activity of TCEU primarily stems from its alkylating properties. Alkylating agents are known to modify DNA and proteins, leading to various cellular responses. TCEU's potential mechanisms include:

  • DNA Cross-linking : TCEU may induce cross-links in DNA, which can inhibit replication and transcription, ultimately leading to cell death.
  • Enzyme Inhibition : TCEU has been shown to inhibit specific enzymes, providing insights into potential therapeutic applications in drug development .
  • Microtubule Disruption : Similar compounds have demonstrated the ability to disrupt microtubules, a critical component of the cytoskeleton, affecting cell division and function .

Antitumor Activity

Research indicates that TCEU exhibits promising antitumor activity. It has been investigated for its effects on various cancer cell lines:

  • In Vitro Studies : In studies using human neuroblastoma cells, TCEU demonstrated cytotoxic effects through microtubule disruption and alkylation of β-tubulin .
  • In Vivo Studies : Animal studies have shown that TCEU can significantly inhibit tumor growth in models such as the CT-26 colon carcinoma cell line. The compound was observed to accumulate within tumor tissues, suggesting effective targeting .

Antibacterial Activity

Emerging research suggests that TCEU may possess antibacterial properties against specific strains of bacteria. However, further studies are required to elucidate its efficacy and mechanism of action as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of TCEU and related compounds:

  • Genotoxicity Studies : A comparative investigation revealed that related chloroethylnitrosoureas exhibited varying levels of genotoxicity, with implications for their therapeutic use. Compounds were tested for their ability to induce DNA damage in cultured cells .
  • Microtubule Disruption Mechanisms : Research on similar compounds indicated that their antitumor activity could be attributed to their ability to disrupt microtubule dynamics through alkylation processes .
  • Therapeutic Potential : The unique properties of TCEU as an alkylating agent make it a candidate for further exploration in cancer therapy. Its interactions with biomolecules are critical for understanding its therapeutic potential and developing new treatment strategies .

Summary Table of Biological Activities

Activity Description References
AntitumorSignificant inhibition of tumor growth in vivo
AntibacterialPotential activity against specific bacterial strains
Enzyme InhibitionInhibition of specific enzymes relevant for drug development
Microtubule DisruptionInduces cytotoxicity through disruption of microtubules

Properties

IUPAC Name

1,1,3-tris(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl3N2O/c8-1-4-11-7(13)12(5-2-9)6-3-10/h1-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPJXWYJPQGRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662223
Record name N,N,N'-Tris(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71162-64-6
Record name N,N,N'-Tris(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.